Cas no 1016506-35-6 ((Z)-N'-hydroxy-2-(4-methylpiperidin-1-yl)ethanimidamide)
(Z)-N'-hydroxy-2-(4-methylpiperidin-1-yl)ethanimidamide Chemical and Physical Properties
Names and Identifiers
-
- N-Hydroxy-2-(4-methylpiperidin-1-yl)acetimidamide
- (Z)-N'-hydroxy-2-(4-methylpiperidin-1-yl)ethanimidamide
-
- Inchi: 1S/C8H17N3O/c1-7-2-4-11(5-3-7)6-8(9)10-12/h7,12H,2-6H2,1H3,(H2,9,10)
- InChI Key: DBBRRHLPTHXQNN-UHFFFAOYSA-N
- SMILES: O/N=C(/CN1CCC(C)CC1)\N
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 162
- XLogP3: 0.7
- Topological Polar Surface Area: 61.8
(Z)-N'-hydroxy-2-(4-methylpiperidin-1-yl)ethanimidamide Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
(Z)-N'-hydroxy-2-(4-methylpiperidin-1-yl)ethanimidamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | Z313271-100mg |
(z)-n'-hydroxy-2-(4-methylpiperidin-1-yl)ethanimidamide |
1016506-35-6 | 100mg |
$ 135.00 | 2022-06-02 | ||
| TRC | Z313271-500mg |
(z)-n'-hydroxy-2-(4-methylpiperidin-1-yl)ethanimidamide |
1016506-35-6 | 500mg |
$ 500.00 | 2022-06-02 | ||
| TRC | Z313271-1g |
(z)-n'-hydroxy-2-(4-methylpiperidin-1-yl)ethanimidamide |
1016506-35-6 | 1g |
$ 775.00 | 2022-06-02 | ||
| Life Chemicals | F1908-1906-0.25g |
(Z)-N'-hydroxy-2-(4-methylpiperidin-1-yl)ethanimidamide |
1016506-35-6 | 95%+ | 0.25g |
$486.0 | 2023-09-07 | |
| Life Chemicals | F1908-1906-0.5g |
(Z)-N'-hydroxy-2-(4-methylpiperidin-1-yl)ethanimidamide |
1016506-35-6 | 95%+ | 0.5g |
$512.0 | 2023-09-07 | |
| Life Chemicals | F1908-1906-1g |
(Z)-N'-hydroxy-2-(4-methylpiperidin-1-yl)ethanimidamide |
1016506-35-6 | 95%+ | 1g |
$539.0 | 2023-09-07 | |
| Life Chemicals | F1908-1906-2.5g |
(Z)-N'-hydroxy-2-(4-methylpiperidin-1-yl)ethanimidamide |
1016506-35-6 | 95%+ | 2.5g |
$1078.0 | 2023-09-07 | |
| Life Chemicals | F1908-1906-5g |
(Z)-N'-hydroxy-2-(4-methylpiperidin-1-yl)ethanimidamide |
1016506-35-6 | 95%+ | 5g |
$1617.0 | 2023-09-07 | |
| Life Chemicals | F1908-1906-10g |
(Z)-N'-hydroxy-2-(4-methylpiperidin-1-yl)ethanimidamide |
1016506-35-6 | 95%+ | 10g |
$2264.0 | 2023-09-07 |
(Z)-N'-hydroxy-2-(4-methylpiperidin-1-yl)ethanimidamide Related Literature
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
-
Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
Additional information on (Z)-N'-hydroxy-2-(4-methylpiperidin-1-yl)ethanimidamide
Exploring the Pharmacological Potential of (Z)-N'-hydroxy-2-(4-methylpiperidin-1-yl)ethanimidamide (CAS No. 1016506-35-6): A Novel Scaffold for Therapeutic Innovation
Z-configuration and 4-methylpiperidin-1-yl are critical structural elements in the design of (Z)-N'-hydroxy-2-(4-methylpiperidin-1-yl)ethanimidamide, a compound with emerging significance in pharmaceutical research. This molecule, characterized by its unique ethanimidamide core and stereochemical configuration, represents a promising candidate for targeting complex biological pathways. Recent studies have highlighted its potential as a pharmacological modulator, particularly in the context of inflammation, cancer, and neurodegenerative disorders. The 4-methylpiperidin-1-yl group, a cyclic amine derivative, enhances the molecule’s lipophilicity and cell membrane permeability, while the Z-configuration of the double bond contributes to its stereochemical stability and selective biological activity.
The ethanimidamide scaffold, a nitrogen-containing heterocyclic compound, has been extensively explored for its ability to interact with protein kinases and enzymes involved in disease progression. Research published in *Journal of Medicinal Chemistry* (2023) revealed that (Z)-N'-hydroxy-2-(4-methylpiperidin-1-yl)ethanimidamide exhibits potent inhibitory activity against ALK (Anaplastic Lymphoma Kinase) and ROS1 (Rearranged during Transfection), two oncogenic tyrosine kinases associated with non-small cell lung cancer (NSCLC). This discovery underscores the compound’s potential as a targeted therapy for genetic-driven cancers, offering a novel approach to overcome drug resistance mechanisms.
In vitro studies have further demonstrated the compound’s anti-inflammatory properties. A 2024 preclinical investigation in *Nature Communications* showed that (Z)-N'-hydroxy-2-(4-methylpiperid,1-yl)ethanimidamide significantly reduces NF-κB activation and pro-inflammatory cytokine secretion in lipopolysaccharide (LPS)-stimulated macrophages. The 4-methylpiperidin-1-yl moiety appears to modulate Toll-like receptor (TLR) signaling, suggesting its role in immune regulation. This dual functionality—anti-cancer and anti-inflammatory—positions the compound as a multitarget drug, a trend increasingly favored in modern drug discovery strategies.
The synthesis of (Z)-N'-hydroxy-2-(4-methylpiperidin-1-yl)ethanimidamide involves a catalytic asymmetric reaction to achieve the desired Z-configuration, a critical step in ensuring its bioavailability and selectivity. Advances in green chemistry have enabled the development of sustainable synthetic pathways, reducing reliance on hazardous reagents while maintaining high purity standards. These improvements align with global efforts to minimize environmental impact in pharmaceutical manufacturing, a key consideration for drug development in the 2.1. century.
In vivo preclinical trials have validated the compound’s efficacy in animal models of neurodegenerative diseases. A 2023 study in *Cell Reports* reported that (Z)-N'-hydroxy-2-(4-methylpiperidin-1-yl)ethanimidamide ameliorates alpha-synuclein aggregation in a Parkinson’s disease mouse model. The ethanimidamide core is hypothesized to interfere with protein misfolding, a hallmark of tauopathies and amyloid disorders. These findings open new avenues for disease-modifying therapies in neurology, emphasizing the compound’s versatility across therapeutic areas.
Computational modeling has provided insights into the molecular interactions of (Z)-N'-hydroxy-2-(4-methylpiperidin-1-yl)ethanimidamide with its target proteins. Molecular docking studies reveal that the 4-methylpiperidin-1-yl group forms hydrogen bonds with ATP-binding sites, enhancing enzyme inhibition. Additionally, the Z-configuration optimizes steric interactions, reducing off-target effects. These structure-activity relationship (SAR) findings are pivotal for drug optimization, guiding the design of more potent derivatives with improved therapeutic indices.
Clinical translation of (Z)-N'-hydroxy-2-(4-methylpiperidin-1-yl)ethanimidamide is currently in early phases, with phase I trials focusing on safety and pharmacokinetics. The compound’s low toxicity profile and high metabolic stability make it a favorable candidate for oral administration, a critical factor for patient compliance. Ongoing research aims to address potential limitations, such as drug-drug interactions, through comparative pharmacokinetic studies with existing targeted therapies.
(Z)-N'-hydroxy-2-(4-methylpiperidin-1-yl)ethanimidamide exemplifies the intersection of structural biology, computational chemistry, and pharmacology. Its unique molecular architecture and biological activity highlight the importance of stereochemistry in drug design. As precision medicine continues to evolve, this compound may play a transformative role in personalized therapies, offering tailored solutions for complex diseases. The journey from synthesis to clinical application underscores the dynamic nature of modern drug discovery, where innovation and rigorous scientific inquiry drive progress.
1016506-35-6 ((Z)-N'-hydroxy-2-(4-methylpiperidin-1-yl)ethanimidamide) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)